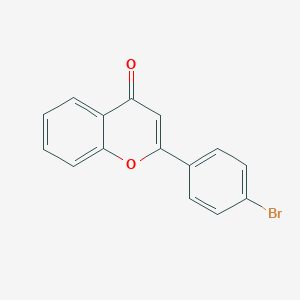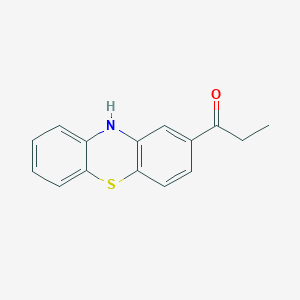
4'-Bromoflavone
Vue d'ensemble
Description
4'-Bromoflavone (4BF) is a naturally occurring flavonoid found in a variety of plants and foods. It is a potent antioxidant and has been studied for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. 4BF has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-microbial effects. It has been studied in both in vitro and in vivo models, and has been found to be effective in the treatment of several diseases, including cancer, Alzheimer's disease, and diabetes.
Applications De Recherche Scientifique
Chimioprévention du cancer
La 4'-Bromoflavone a été trouvée pour induire de manière significative l'activité de la quinone réductase (QR) dans des cellules d'hépatome murin 1c1c7 cultivées . Cette induction de l'activité de la QR est significative car la QR est une enzyme de phase II responsable de la réduction à deux électrons et de la détoxification des métabolites électrophile des carcinogènes exogènes et des espèces réactives de l'oxygène endogènes . Par conséquent, la capacité de la this compound à induire l'activité de la QR suggère son potentiel en tant qu'agent de chimioprévention du cancer .
Induction de la glutathion S-transférase
En plus d'induire l'activité de la QR, la this compound a également été trouvée pour induire efficacement les isoformes α et μ de la glutathion S-transférase dans des rats H4IIE cultivés . La glutathion S-transférase est une enzyme qui joue un rôle crucial dans la détoxification en catalysant la conjugaison de nombreux composés hydrophobes et électrophiles avec le glutathion réduit. Ainsi, l'induction de cette enzyme contribue également au potentiel de la this compound en tant qu'agent de chimioprévention du cancer .
Élévation des niveaux de glutathion
La this compound a été trouvée pour élever les niveaux de glutathion dans les cellules cultivées et les organes de rongeurs . Le glutathion est un puissant antioxydant qui protège les cellules des dommages causés par les espèces réactives de l'oxygène et détoxifie les composés potentiellement nocifs. Par conséquent, la capacité de la this compound à élever les niveaux de glutathion souligne davantage son potentiel en tant qu'agent de chimioprévention du cancer .
Activation de l'élément de réponse antioxydant (ARE)
La this compound a été trouvée pour activer l'élément de réponse antioxydant (ARE) . L'ARE est un élément clé de régulation de l'ADN qui contrôle la transcription de nombreux gènes antioxydants et cytoprotecteurs. Son activation par la this compound suggère que ce composé pourrait être utilisé pour stimuler les défenses naturelles de l'organisme contre le stress oxydatif et d'autres formes de dommages cellulaires .
Mécanisme D'action
Target of Action
The primary targets of 4’-Bromoflavone (4’BF) are the quinone reductase (QR) and glutathione S-transferase (GST) enzymes . These enzymes play a crucial role in the detoxification process, which is an important mechanism of chemoprevention .
Biochemical Pathways
4’BF affects the detoxification pathways. It increases QR activity and glutathione levels in rat liver, mammary gland, colon, stomach, and lung in a dose-dependent manner . This enhancement of detoxification pathways is important for the full mechanism of action of 4’BF .
Pharmacokinetics
It’s known that 4’bf can be administered through dietary intake , suggesting that it can be absorbed through the digestive tract
Result of Action
The molecular and cellular effects of 4’BF’s action include the significant reduction of the covalent binding of metabolically activated benzo[a]pyrene to cellular DNA . In a full-term cancer chemoprevention study conducted with DMBA-treated female Sprague Dawley rats, dietary administration of 4’BF significantly inhibited the incidence and multiplicity of mammary tumors and greatly increased tumor latency .
Action Environment
It’s known that 4’bf can be administered through dietary intake , suggesting that diet and possibly other lifestyle factors could influence its efficacy
Orientations Futures
4’-Bromoflavone is viewed as a relatively simple, readily available, inexpensive compound that is a highly effective cancer chemopreventive agent . The full mechanism of action remains to be defined, but enhancement of detoxification pathways is important . Future development of 4’-Bromoflavone is encouraged .
Analyse Biochimique
Biochemical Properties
4’-Bromoflavone interacts with various enzymes and proteins. It significantly induces quinone reductase (QR) activity in cultured murine hepatoma 1c1c7 cells . It also effectively induces the α- and mu-isoforms of glutathione S-transferase in cultured H4IIE rat hepatoma cells .
Cellular Effects
4’-Bromoflavone influences cell function by interacting with cellular metabolic processes. It significantly reduces the covalent binding of metabolically activated benzo[a]pyrene to cellular DNA in HepG2 or MCF-7 cells .
Molecular Mechanism
At the molecular level, 4’-Bromoflavone exerts its effects through binding interactions with biomolecules and changes in gene expression. It is a potent inhibitor of cytochrome P4501A1-mediated ethoxyresorufin-O-deethylase activity .
Temporal Effects in Laboratory Settings
In short-term dietary studies, 4’-Bromoflavone has been shown to increase QR activity and glutathione levels in rat liver, mammary gland, colon, stomach, and lung in a dose-dependent manner .
Dosage Effects in Animal Models
In studies conducted with female Sprague Dawley rats, 4’-Bromoflavone significantly increases QR activity (phase II enzyme) in a dose-dependent manner .
Metabolic Pathways
4’-Bromoflavone is involved in various metabolic pathways. It interacts with enzymes such as quinone reductase and glutathione S-transferase, influencing metabolic flux and metabolite levels .
Propriétés
IUPAC Name |
2-(4-bromophenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZUAHXELZUWFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174519 | |
| Record name | 4H-1-Benzopyran-4-one, 2-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20525-20-6 | |
| Record name | 4'-Bromoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020525206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 2-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-BROMOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TC8H54C8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)



![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B15434.png)

